molecular formula C7H9ClN2 B1454924 1-(2-Chloropyridin-4-yl)ethanamine CAS No. 1060811-99-5

1-(2-Chloropyridin-4-yl)ethanamine

Cat. No. B1454924
CAS RN: 1060811-99-5
M. Wt: 156.61 g/mol
InChI Key: QVYJLHKUZZRYEH-UHFFFAOYSA-N
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Description

“1-(2-Chloropyridin-4-yl)ethanamine” is a chemical compound with the formula C7H9ClN2. It has a molecular weight of 156.61 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-(2-Chloropyridin-4-yl)ethanamine” consists of a pyridine ring with a chlorine atom at the 2-position and an ethanamine group at the 4-position . The InChI Key for this compound is QVYJLHKUZZRYEH-YFKPBYRVSA-N .


Physical And Chemical Properties Analysis

“1-(2-Chloropyridin-4-yl)ethanamine” has several physicochemical properties. It has a high GI absorption and is BBB permeant. It is also a CYP1A2 inhibitor . Its water solubility is classified as very soluble .

Scientific Research Applications

DNA Interaction and Antitumor Activity

  • Studies have demonstrated that copper(II) complexes involving pyridine derivatives exhibit significant DNA binding and cleavage activities, suggesting potential applications in cancer therapy and molecular biology. For example, complexes have been shown to bind avidly to calf thymus DNA, potentially offering a pathway to novel antitumor drugs (Kumar et al., 2012).

Corrosion Inhibition

  • Cadmium(II) Schiff base complexes derived from pyridine-containing ligands have been investigated for their corrosion inhibition properties on mild steel in acidic environments. This application is crucial for protecting industrial infrastructure against corrosive damage, showcasing the utility of pyridine derivatives in materials science and engineering (Das et al., 2017).

Catalysis

  • Pyridine-based ligands have been utilized in nickel(II) and palladium(II) complexes for catalytic applications, including ethylene oligomerization and the methoxycarbonylation of olefins. These studies highlight the role of pyridine derivatives in developing more efficient and selective catalysts for industrial processes (Nyamato et al., 2015).

Photophysics and Photochemistry

  • Pyridine and imine-based ligands in iron(II) complexes have been explored for their photochemical properties, including photo-induced oxidation reactions. Such studies contribute to the understanding of light-driven processes and the development of photoactive materials for various applications, including solar energy conversion and phototherapy (Draksharapu et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “1-(2-Chloropyridin-4-yl)ethanone”, indicates that it is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, 1-(2-chloropyridin-4-yl)ethanamine likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(2-Chloropyridin-4-yl)ethanamine. Specific details about how these factors affect this compound are currently unknown .

properties

IUPAC Name

1-(2-chloropyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYJLHKUZZRYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279974
Record name 2-Chloro-α-methyl-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060811-99-5
Record name 2-Chloro-α-methyl-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060811-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-α-methyl-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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